molecular formula C23H27N3O5 B11312367 N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11312367
M. Wt: 425.5 g/mol
InChI Key: BTUZVCCPFOQEJW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxy groups. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final step often involves coupling the oxazole ring with the dimethoxyphenyl and dimethylaminoethyl groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H27N3O5/c1-26(2)19(16-8-11-20(29-4)22(12-16)30-5)14-24-23(27)18-13-21(31-25-18)15-6-9-17(28-3)10-7-15/h6-13,19H,14H2,1-5H3,(H,24,27)

InChI Key

BTUZVCCPFOQEJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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